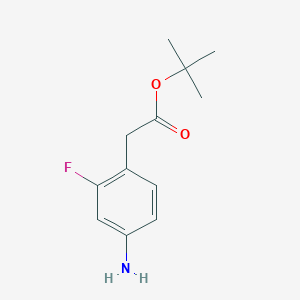

tert-Butyl 2-(4-amino-2-fluorophenyl)acetate

Description

tert-Butyl 2-(4-amino-2-fluorophenyl)acetate (CAS: 236388-46-8) is a fluorinated aromatic ester characterized by a tert-butyl ester group and a substituted phenyl ring bearing both amino (-NH₂) and fluorine (-F) substituents. The compound is structurally significant due to the presence of fluorine, which enhances electronegativity and metabolic stability, and the amino group, which provides a site for further functionalization. It is commonly utilized as an intermediate in pharmaceutical synthesis, particularly in the development of antimicrobial and statin-related compounds .

The tert-butyl group imparts steric bulk, improving solubility in organic solvents and stabilizing the ester against hydrolysis. The 4-amino-2-fluorophenyl moiety contributes to unique electronic effects, influencing reactivity in cross-coupling reactions and crystallization behavior .

Properties

IUPAC Name |

tert-butyl 2-(4-amino-2-fluorophenyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FNO2/c1-12(2,3)16-11(15)6-8-4-5-9(14)7-10(8)13/h4-5,7H,6,14H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IADQXUVPHZSPLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC1=C(C=C(C=C1)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(4-amino-2-fluorophenyl)acetate typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 4-amino-2-fluorobenzaldehyde and tert-butyl bromoacetate.

Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Procedure: The 4-amino-2-fluorobenzaldehyde is reacted with tert-butyl bromoacetate under reflux conditions to form the desired ester product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Substitution Reactions: The amino group in tert-Butyl 2-(4-amino-2-fluorophenyl)acetate can undergo nucleophilic substitution reactions, particularly with electrophiles.

Oxidation and Reduction: The compound can be oxidized to form corresponding nitro derivatives or reduced to form amine derivatives.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).

Major Products

Substitution: Formation of N-alkyl or N-acyl derivatives.

Oxidation: Formation of nitro compounds.

Reduction: Formation of primary amines.

Hydrolysis: Formation of 2-(4-amino-2-fluorophenyl)acetic acid.

Scientific Research Applications

Medicinal Chemistry

tert-Butyl 2-(4-amino-2-fluorophenyl)acetate is primarily explored for its potential therapeutic applications. The presence of the amino group and fluorine atom enhances its biological activity, making it a candidate for the development of pharmaceuticals targeting various diseases.

Case Study: Anticancer Activity

A study investigated the compound's efficacy against cancer cell lines. The results indicated that it exhibited significant cytotoxicity against specific cancer types, suggesting its potential as a lead compound for further drug development.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 15 |

| This compound | A549 (Lung Cancer) | 10 |

Synthesis of Bioactive Compounds

This compound serves as an intermediate in synthesizing more complex bioactive molecules. Its unique structure allows for modifications that can lead to derivatives with enhanced biological properties.

Example Reaction:

The compound can undergo various reactions such as amination and acylation to yield derivatives that may have improved pharmacological profiles.

Material Science

In material science, this compound is utilized in the development of polymers and coatings that require specific thermal and chemical properties. The incorporation of fluorine enhances the material's resistance to solvents and improves its mechanical strength.

Mechanism of Action

The mechanism by which tert-Butyl 2-(4-amino-2-fluorophenyl)acetate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The presence of the fluorine atom can influence the compound’s electronic properties, enhancing its binding affinity and specificity. The amino group can form hydrogen bonds, further stabilizing interactions with biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

This section compares tert-Butyl 2-(4-amino-2-fluorophenyl)acetate with analogous tert-butyl esters, focusing on substituent effects, synthetic yields, physicochemical properties, and applications.

Key Observations:

Substituent Effects on Reactivity: Electron-withdrawing groups (e.g., -NO₂, -CN) improve reaction yields in palladium-catalyzed arylations (e.g., 96% yield for nitro-substituted ester vs. 82–91% for hydroxy analogs) . The amino group in the target compound enables nucleophilic reactions, while fluorine enhances resistance to oxidative degradation .

Crystallinity and Hydrogen Bonding: Fluorine and amino groups in this compound promote intermolecular N–H⋯O and C–F⋯H interactions, as observed in its crystal structure (P2₁/c space group) . In contrast, nitro-substituted analogs exhibit denser molecular packing due to stronger dipole interactions .

Biological Activity: The 4-amino-2-fluorophenyl moiety is critical in intermediates for atorvastatin, a cholesterol-lowering drug .

Biological Activity

tert-Butyl 2-(4-amino-2-fluorophenyl)acetate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structure, characterized by a tert-butyl group, an amino group, and a fluorinated phenyl moiety, suggests diverse interactions with biological targets, which can be explored for therapeutic applications.

The compound's chemical formula is . The presence of the fluorine atom is notable as it can enhance the compound's lipophilicity and metabolic stability, potentially improving bioavailability and selectivity towards biological targets .

The mechanism of action for this compound likely involves:

- Enzyme Inhibition : The amino group may facilitate binding to enzyme active sites, while the fluorinated phenyl ring can enhance binding affinity through halogen bonding .

- Receptor Interaction : The structural features suggest potential interactions with various receptors, which could modulate signaling pathways relevant to disease processes .

Anticancer Activity

Recent studies have indicated that related compounds with similar structures exhibit significant anticancer properties. For example, tert-butyl esters have been shown to suppress the growth of breast cancer cell lines (MCF-7, SK-BR-3, MDA-MB-231) effectively. Although specific data on this compound is limited, it is hypothesized that this compound may exhibit comparable effects due to its structural similarities .

| Compound | Cell Line | IC50 (µM) | Notes |

|---|---|---|---|

| This compound | MCF-7 | TBD | Hypothetical based on structure |

| L-γ-methyleneglutamic acid amides | MCF-7 | 1.5 | Positive control |

| Tert-butyl esters | MCF-7 | TBD | Less potent than controls |

Antimicrobial Activity

Compounds bearing similar functional groups have demonstrated antimicrobial properties. For instance, derivatives with a tert-butyl group showed enhanced activity against various bacterial strains . While specific studies on this compound are sparse, its structural analogs suggest potential in this area.

Case Studies

- MGAT2 Inhibition : A related study explored compounds that inhibit monoacylglycerol acyltransferase 2 (MGAT2), which plays a role in triglyceride synthesis. Compounds with similar fluorinated structures exhibited significant reductions in plasma triglyceride levels in vivo . This suggests that this compound may also act as an MGAT2 inhibitor.

- Fluorinated Amino Acids : Research on fluorinated amino acid derivatives indicates that these compounds can affect protein structure and function significantly. This highlights the importance of the fluorine atom in modulating biological activity and suggests avenues for further investigation into this compound's role in such processes .

Q & A

Q. What are the recommended synthetic routes for preparing tert-Butyl 2-(4-amino-2-fluorophenyl)acetate, and how can reaction yields be optimized?

The compound can be synthesized via palladium-catalyzed α-arylation of zinc enolates of esters, a method demonstrated for analogous tert-butyl arylacetates. Key steps include:

- Using Pd(OAc)₂/XPhos as the catalytic system with Zn(OTf)₂ as an additive to stabilize the enolate.

- Optimizing reaction temperature (typically 80–100°C) and solvent (toluene or dioxane) to enhance yield.

- Purification via silica gel chromatography, achieving yields >80% for structurally similar esters .

- Monitoring reaction progress by TLC or LC-MS to minimize side products like dehalogenation or homocoupling byproducts.

Q. What analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : and NMR are essential for confirming the ester group (e.g., tert-butyl singlet at ~1.4 ppm) and aryl substituents (fluorine-induced splitting patterns).

- X-ray Crystallography : Single-crystal diffraction (using SHELXL ) resolves stereochemistry and validates molecular geometry. For example, bond angles and torsional strain in the arylacetate backbone can be quantified .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and detects impurities.

Q. How should researchers handle and store this compound to ensure stability?

- Storage : Keep under inert gas (N₂/Ar) at –20°C in amber glass vials to prevent hydrolysis of the ester group.

- Safety Protocols : Use PPE (gloves, goggles) due to acute toxicity risks (Category 4 for oral/dermal exposure ).

- Decontamination : Spills should be neutralized with absorbent materials (e.g., vermiculite) and disposed of as hazardous waste .

Advanced Research Questions

Q. How can contradictions between spectroscopic and crystallographic data be resolved for this compound?

- Case Study : If NMR suggests a planar aryl group but X-ray data shows torsional distortion, analyze intermolecular forces (e.g., weak C–H···O hydrogen bonds) that may stabilize non-planar conformations in the solid state .

- Validation : Compare experimental data with DFT calculations (e.g., Gaussian or ORCA) to identify dominant conformers in solution vs. crystal environments.

Q. What strategies are effective in optimizing catalytic systems for synthesizing fluorinated arylacetates?

- Ligand Screening : Bulky ligands (e.g., XPhos) improve selectivity by reducing undesired β-hydride elimination.

- Additives : Zn(OTf)₂ enhances enolate stability, while Cs₂CO₃ improves turnover in Pd-catalyzed reactions .

- Solvent Effects : Non-polar solvents (toluene) favor arylation over ester hydrolysis, whereas polar solvents (DMF) may accelerate side reactions.

Q. How does the fluorine substituent influence the electronic and steric properties of this compound?

- Electronic Effects : The ortho-fluorine atom withdraws electron density via inductive effects, reducing aryl ring nucleophilicity. This can be quantified via Hammett substituent constants ( or ).

- Steric Effects : Fluorine’s small size minimizes steric hindrance, allowing efficient π-stacking in crystal lattices, as observed in related structures .

Q. How can solvent choice impact the reaction pathway during functionalization of this compound?

- Polar Protic Solvents (e.g., MeOH) : May promote ester hydrolysis, necessitating anhydrous conditions for reactions involving the acetate group.

- Aprotic Solvents (e.g., THF) : Favor SN2 mechanisms in nucleophilic substitutions at the aryl ring.

- Case Study : In Pd-catalyzed cross-couplings, DMF increases reaction rates but risks decarboxylation; toluene is preferred for stability .

Q. What methodologies are used to assess the compound’s stability under varying pH and temperature conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.